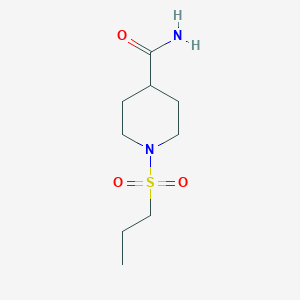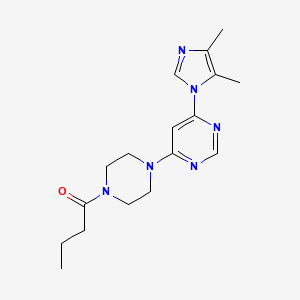
1-(propylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(propylsulfonyl)-4-piperidinecarboxamide, also known as PSNCBAM-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(propylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the GPR55 receptor. This receptor is involved in various physiological processes, including pain sensation, inflammation, and blood pressure regulation. By blocking this receptor, this compound may have therapeutic effects in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its potential therapeutic effects in various disease states, this compound has been shown to have anti-inflammatory effects, as well as effects on blood pressure regulation and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(propylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the GPR55 receptor. This allows researchers to specifically target this receptor and study its effects in various disease states. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on 1-(propylsulfonyl)-4-piperidinecarboxamide. One area of interest is in the development of novel therapeutic agents for various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, there is potential for further research on the anti-tumor effects of this compound, as well as its effects on blood pressure regulation and glucose metabolism. Further studies on the mechanism of action of this compound could also provide valuable insights into the role of the GPR55 receptor in various physiological processes.
Méthodes De Synthèse
1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of piperidine with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience, where this compound has been shown to have potential therapeutic effects for various neurological disorders. Additionally, this compound has been studied for its potential applications in the field of cancer research, where it has been shown to have anti-tumor effects.
Propriétés
IUPAC Name |
1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-2-7-15(13,14)11-5-3-8(4-6-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURSYFZUWWUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5341130.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5341152.png)

![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)

![2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile](/img/structure/B5341176.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5341180.png)


![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)
![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5341215.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5341227.png)
